[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cross-coupling Suzuki-Miyaura Steric hindrance

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine (CAS 937651-15-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, bearing a meta-bromophenyl substituent at position 3 and a primary aminomethyl group at position 5. Its molecular formula is C₉H₈BrN₃O with a molecular weight of 254.08 g/mol, an XLogP3-AA of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
CAS No. 937651-15-5
Cat. No. B3038952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine
CAS937651-15-5
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NOC(=N2)CN
InChIInChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
InChIKeyCNYSURCYRCFOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine (CAS 937651-15-5): Physicochemical Identity and Class Context for Procurement


[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine (CAS 937651-15-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, bearing a meta-bromophenyl substituent at position 3 and a primary aminomethyl group at position 5 [1]. Its molecular formula is C₉H₈BrN₃O with a molecular weight of 254.08 g/mol, an XLogP3-AA of 1.4, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially supplied as a free base at ≥95–97% purity with storage recommended at 2–8°C . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, functioning as a hydrolytically resistant bioisostere for ester and amide functionalities [2].

Why Regioisomeric or Scaffold Substitution of [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine Is Not Advisable Without Comparative Performance Data


Although the 1,2,4-oxadiazole scaffold and bromophenyl-substituted building blocks may appear interchangeable, the precise regioisomeric form (meta-bromo at C3, primary amine at C5) confers a unique profile that cannot be replicated by ortho- or para-bromo isomers, 1,3,4-oxadiazole congeners, or the hydrochloride salt form. Systematic matched-pair analyses have demonstrated that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) compared to 1,3,4-oxadiazole analogs, along with divergent metabolic stability and hERG inhibition profiles [1]. Furthermore, the bromine substitution position (ortho vs. meta vs. para) on the phenyl ring dictates cross-coupling reactivity due to steric effects, with the meta-bromo variant occupying an intermediate reactivity niche between the facile para and sterically congested ortho isomers [2]. These quantitative property divergences mean that substituting one regioisomer or salt form for another without experimental validation introduces uncontrolled variables into synthetic routes, biological assay outcomes, and procurement specifications.

Quantitative Differentiation Evidence for [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine Against Closest Analogs


Meta-Bromo Substituent Affords Intermediate Suzuki-Miyaura Cross-Coupling Reactivity Versus Para and Ortho Isomers

In a comparative study of bromo-containing 1,2,4-oxadiazoles in cross-coupling reactions with arylboric acids, Karamysheva et al. demonstrated that para-bromo-substituted oxadiazoles react smoothly to give biphenyl products as the major outcome, whereas ortho-bromo-substituted oxadiazoles suffer from substantial steric hindrance leading to a significant number of by-processes. The meta-bromo-substituted oxadiazole occupies an intermediate position—less sterically hindered than ortho but offering greater selectivity control than para—making it the preferred choice when tunable reactivity is required [1].

Cross-coupling Suzuki-Miyaura Steric hindrance Oxadiazole Regioselectivity

Intermediate Lipophilicity (XLogP3-AA = 1.4) Positions the Target Compound Between the Unsubstituted Scaffold and Higher-LogP Ortho Isomer

The target compound [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine has a computed XLogP3-AA of 1.4 as reported in PubChem [1]. This places it at a significantly higher lipophilicity than the unsubstituted parent scaffold (1,2,4-oxadiazol-5-yl)methanamine, which has a computed LogP of -0.47 , yet lower than the ortho-bromo isomer [3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-72-0) with a computed LogP of 1.89–1.96 . This intermediate LogP value suggests a balanced profile for applications where both adequate membrane permeability and aqueous solubility are desired.

Lipophilicity LogP Drug-likeness Membrane permeability Physicochemical properties

1,2,4-Oxadiazole Scaffold Demonstrates ~10-Fold Higher Lipophilicity Than Matched 1,3,4-Oxadiazole Isomers, With Concomitant Differences in Metabolic Stability and hERG Liability

In a systematic matched-pair analysis of the AstraZeneca compound collection, Boström et al. (2012) demonstrated that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts. Significant differences were also observed for metabolic stability, hERG inhibition, and aqueous solubility, with each parameter favoring the 1,3,4-oxadiazole isomers [1]. These differences were rationalized by the intrinsically different charge distributions and dipole moments of the two regioisomeric scaffolds. This class-level finding implies that [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine, as a 1,2,4-isomer, will exhibit predictably higher lipophilicity and distinct ADMET properties compared to an identically substituted 1,3,4-oxadiazole, which must be factored into scaffold selection decisions.

Bioisosterism Scaffold selection Lipophilicity Metabolic stability hERG

Free Base (MW 254.08) Versus Hydrochloride Salt (MW 290.54): Differential Suitability for Nucleophilic Derivatization Chemistry

The target compound is available as the free base (CAS 937651-15-5, MW 254.08 g/mol, purity ≥96%) and as the hydrochloride salt (CAS 1803566-73-5, MW 290.54 g/mol, purity ≥95%) . The free base provides a nucleophilic primary amine directly available for acylation, reductive amination, sulfonamide formation, and urea synthesis without requiring a base neutralization step, which can be advantageous for parallel library synthesis and reactions sensitive to chloride counterions. The hydrochloride salt offers enhanced aqueous solubility and potentially superior long-term storage stability but necessitates pre-neutralization before use in many coupling reactions. Molecular weight difference (36.46 Da, corresponding to HCl) may also affect stoichiometric calculations in scale-up workflows.

Free base Hydrochloride salt Nucleophilic amine Derivatization Library synthesis

Multi-Vendor Commercial Availability and Stock Depth Versus Ortho-Isomer Supply Constraints

The target compound (CAS 937651-15-5) is stocked at multiple independent suppliers including Fluorochem (UK, 5+ units across all pack sizes), ChemScene (US, in-stock from 100 mg to 10 g), SynHet (bulk and prepack quantities, >99% purity option), and AKSci (US, 95% purity) . By contrast, the ortho-bromo isomer (CAS 937665-72-0) is listed as 'Discontinued' at CymitQuimica and has fewer active stocking suppliers , indicating a more constrained supply chain. This multi-vendor redundancy for the meta-isomer reduces procurement risk for long-term research programs and enables competitive pricing through supplier diversification.

Supply chain Commercial availability Vendor comparison Procurement reliability Building block

Primary Amine at C5 Enables Derivatization Diversity Unavailable in 3-(3-Bromophenyl)-1,2,4-oxadiazole Analogs Lacking This Functional Handle

The target compound features a primary aminomethyl group (-CH₂NH₂) at the 5-position of the oxadiazole ring. This distinguishes it from structurally related 3-(3-bromophenyl)-1,2,4-oxadiazole analogs that lack this functionality, such as 3-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8, no amine), 3-(3-bromophenyl)-1,2,4-oxadiazol-5-amine (amine directly attached to ring), and 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1, methyl only). The methylene spacer between the oxadiazole and the primary amine provides conformational flexibility and nucleophilicity suitable for amide bond formation, reductive amination, urea and thiourea synthesis, sulfonamide formation, and Schiff base condensation—reaction modalities not accessible to analogs lacking this group [1]. This positions the compound as a versatile entry point for generating diverse screening libraries from a single building block.

Primary amine Derivatization Amide coupling Library synthesis Functional handle

Evidence-Backed Application Scenarios for [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine in Scientific Procurement


Medicinal Chemistry Library Synthesis via Amide Coupling and Reductive Amination

The primary amine at the 5-position of the oxadiazole ring serves as a high-yielding anchor for parallel amide bond formation with diverse carboxylic acid building blocks, enabling rapid generation of compound libraries for screening. The 3-bromophenyl group simultaneously provides a secondary diversification point via Suzuki-Miyaura cross-coupling after the initial amide library has been screened, enabling a two-stage diversity strategy from a single starting material [1]. The intermediate LogP of 1.4 positions initial library members within drug-like chemical space without requiring extensive property optimization [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Bioisosteric Amide Replacement

The 1,2,4-oxadiazole core is a validated bioisostere for metabolically labile ester and amide bonds, offering enhanced hydrolytic stability [3]. The target compound's XLogP3-AA of 1.4 places it in the optimal range for CNS penetration (typically LogP 1–4), and the meta-bromophenyl substituent provides opportunities for halogen bonding interactions with target proteins. The compound has been cited as a key intermediate for synthesizing CNS-targeting agents with potential activity against neurological targets . Compared to the 1,3,4-oxadiazole regioisomer, the 1,2,4 scaffold exhibits ~10-fold higher lipophilicity, which may favor blood-brain barrier penetration when CNS exposure is the primary goal [4].

Stepwise Biaryl Synthesis Leveraging Tunable Meta-Bromo Cross-Coupling Reactivity

For synthetic programs requiring sequential or chemoselective cross-coupling steps, the meta-bromo substituent on the target compound provides a reactivity profile intermediate between the highly reactive para-bromo and sterically hindered ortho-bromo isomers [1]. This enables reaction sequences where the meta-bromo position can be coupled under controlled conditions without competing with other reactive sites, a strategy not feasible with the more labile para isomer or the poorly reactive ortho isomer. The oxadiazole ring additionally serves as a masked ester/amide, surviving conditions that would hydrolyze conventional carbonyl-based linkers [3].

Reliable Resupply for Multi-Year Hit-to-Lead and Lead Optimization Campaigns

For projects requiring consistent resupply of key intermediates over extended timeframes, the target compound's multi-vendor availability (≥5 independent suppliers with documented in-stock status across 100 mg to 10 g scales) [2] provides supply chain resilience that is absent for the ortho isomer (discontinued at major suppliers) . The free base form additionally avoids the added complexity of salt disproportionation during long-term storage, and the compound's storage condition of 2–8°C is compatible with standard laboratory cold storage infrastructure [2].

Quote Request

Request a Quote for [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.